molecular formula C16H14Cl2O B563230 (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol CAS No. 1217787-79-5

(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol

Cat. No.: B563230
CAS No.: 1217787-79-5
M. Wt: 297.211
InChI Key: GZQAUCBRPSENQB-OFOCGERPSA-N
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Description

Synthesis Analysis

A large-scale stereoselective process for the synthesis of a similar compound, “(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, has been described . The key steps involve the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction .

Scientific Research Applications

Environmental Pollution and Human Exposure

  • Polychlorinated Naphthalenes (PCNs) as Environmental Pollutants : PCNs, which include compounds with structural similarities to the specified molecule, have been identified as environmental pollutants with toxicological similarities to dioxins and PCBs. Human exposure through dietary intake, particularly from aquatic species, has been noted, emphasizing the need for further investigation into dietary exposure and potential health effects (Domingo, 2004).

Toxicology and Genotoxic Potential

  • Genotoxic Potential of Naphthalene Derivatives : Studies on 1,4-naphthoquinone, a naphthalene derivative, suggest it does not induce gene mutations in bacteria or mammalian cells in vitro, but shows evidence of clastogenic response in vitro. This indicates a potential area of research into the genotoxicity of naphthalene compounds and their mechanisms of action (Fowler et al., 2018).

Material Science Applications

  • Plastic Scintillators and Polymethyl Methacrylate : Research into plastic scintillators based on polymethyl methacrylate has explored the substitution of conventional solvents with naphthalene derivatives for improved scintillation efficiency and stability, highlighting the material science applications of naphthalene compounds (Salimgareeva & Kolesov, 2005).

Biodegradation and Environmental Remediation

  • Microbial Biodegradation of Polyaromatic Hydrocarbons : Naphthalene and its derivatives, as polyaromatic hydrocarbons, are subjects of microbial degradation studies, which represent a major mechanism for the ecological recovery of contaminated sites. This research provides insights into the biodegradation pathways and microbial processes involved (Peng et al., 2008).

Mechanism of Action

Target of Action

The primary targets of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , and Sodium-dependent noradrenaline transporter . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft.

Mode of Action

This compound acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.

Biochemical Pathways

The compound affects the biochemical pathways associated with the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, it modulates their signaling pathways and downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by slow absorption and long elimination half-life . The compound is extensively metabolized by oxidation and subsequent phase II conjugations . At 35 days, 90.7% of the dosed radioactivity was recovered in the urine (68.3%) and feces (22.4%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the increased availability of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to enhanced neurotransmission, which can have various effects depending on the specific neural circuits involved .

Properties

IUPAC Name

(1R,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16+/m0/s1/i8D2,11D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAUCBRPSENQB-OFOCGERPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC([C@@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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